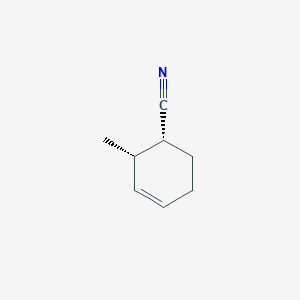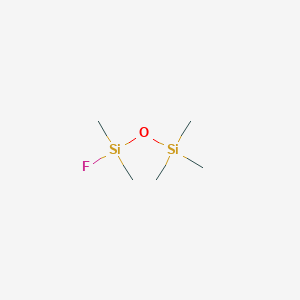
Acetic acid, trifluoro-, (methylthio)methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, trifluoro-, (methylthio)methyl ester is a chemical compound with the molecular formula C4H5F3O2S. It is known for its unique properties due to the presence of trifluoromethyl and methylthio groups. This compound is used in various scientific research applications, particularly in organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, trifluoro-, (methylthio)methyl ester typically involves the esterification of trifluoroacetic acid with (methylthio)methanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include refluxing the mixture to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, trifluoro-, (methylthio)methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield trifluoroacetic acid and (methylthio)methanol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used for the oxidation of the methylthio group.
Major Products Formed
Hydrolysis: Trifluoroacetic acid and (methylthio)methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Scientific Research Applications
Acetic acid, trifluoro-, (methylthio)methyl ester is utilized in several scientific research fields:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of acetic acid, trifluoro-, (methylthio)methyl ester involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its reactivity and interaction with biological molecules. The methylthio group can undergo oxidation, leading to the formation of reactive intermediates that can further interact with molecular targets.
Comparison with Similar Compounds
Similar Compounds
Trifluoroacetic acid methyl ester: Similar in structure but lacks the methylthio group.
Trifluoroacetic acid ethyl ester: Similar in structure but has an ethyl group instead of the (methylthio)methyl group.
Trifluoroacetic acid 3-methylbutyl ester: Similar in structure but has a 3-methylbutyl group instead of the (methylthio)methyl group.
Uniqueness
Acetic acid, trifluoro-, (methylthio)methyl ester is unique due to the presence of both trifluoromethyl and methylthio groups, which impart distinct chemical and physical properties. These groups enhance the compound’s reactivity and make it a valuable intermediate in various chemical reactions and applications.
Properties
CAS No. |
57738-67-7 |
|---|---|
Molecular Formula |
C4H5F3O2S |
Molecular Weight |
174.14 g/mol |
IUPAC Name |
methylsulfanylmethyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C4H5F3O2S/c1-10-2-9-3(8)4(5,6)7/h2H2,1H3 |
InChI Key |
UVLUHGDKRZRCDF-UHFFFAOYSA-N |
Canonical SMILES |
CSCOC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



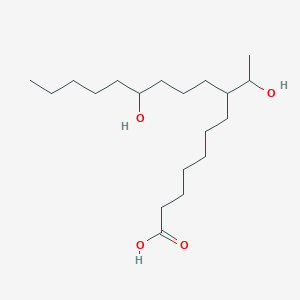
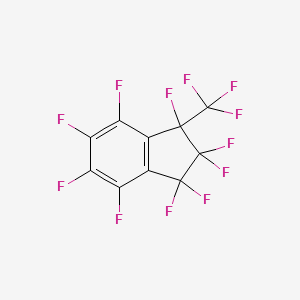
![1-[(Anthracen-9-YL)methyl]pyridin-1-ium chloride](/img/structure/B14630026.png)
![Ethyl 7-ethyl-6-oxooctahydro-2h-pyrazino[1,2-c]pyrimidine-2-carboxylate](/img/structure/B14630041.png)
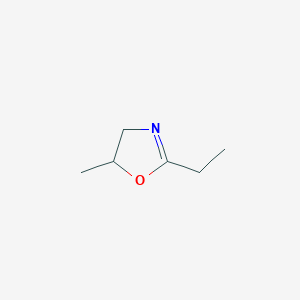
![4-[Bis(4-methylphenyl)amino]benzonitrile](/img/structure/B14630051.png)


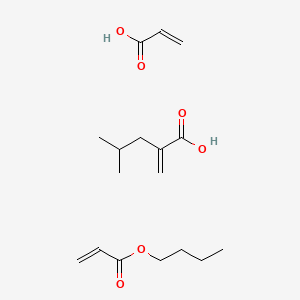
![4-Amino-N-[(4-aminophenyl)carbamoyl]benzamide](/img/structure/B14630065.png)

